(2S)-3-amino-2-fluoropropan-1-ol is an organic compound with the molecular formula CHFNO. This compound features an amino group, a fluorine atom, and a hydroxyl group attached to a three-carbon chain, making it a chiral molecule with unique structural properties. Its chirality results in two enantiomers: (2S)-3-amino-2-fluoropropan-1-ol and (2R)-3-amino-2-fluoropropan-1-ol, which may exhibit different biological activities and properties. The compound is of significant interest in various fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and synthesis.
The synthesis of (2S)-3-amino-2-fluoropropan-1-ol can be achieved through several methods:
Both methods require careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products. The choice of reagents and solvents can also significantly influence the efficiency of the synthesis.
The molecular structure of (2S)-3-amino-2-fluoropropan-1-ol consists of:
The compound's structural formula can be represented as follows:
The presence of fluorine enhances lipophilicity and metabolic stability compared to analogs containing other halogens or hydroxyl groups.
(2S)-3-amino-2-fluoropropan-1-ol can undergo various chemical reactions:
The choice of reagents significantly affects the reaction pathways and yields. For example, oxidation reactions often require acidic or basic conditions depending on the oxidizing agent used.
The mechanism of action for (2S)-3-amino-2-fluoropropan-1-ol involves its interaction with specific molecular targets in biological systems:
These interactions can lead to various biological effects, influencing enzyme activity or receptor binding affinities .
The melting point, boiling point, and other specific physical constants are generally determined through experimental methods but are not explicitly stated in available literature.
(2S)-3-amino-2-fluoropropan-1-ol has several scientific uses:
Chiral pool synthesis leverages naturally occurring chiral precursors to construct enantiomerically pure targets. For (2S)-3-amino-2-fluoropropan-1-ol (CAS 344413-83-8, MW 93.10 g/mol), L-serine serves as the predominant chiral template due to its congruent stereochemistry and functional group compatibility [8]. The synthetic sequence involves selective protection of serine’s carboxyl and amino groups, followed by hydroxyl activation and nucleophilic fluorination. A critical advancement is the use of Deoxofluor or XtalFluor-E as fluorinating agents, which directly convert serine-derived alcohols to fluorinated derivatives without epimerization. This method delivers the (2S)-enantiomer in >98% enantiomeric excess (ee) and 75–85% yield [6] [8].
Alternative biocatalytic routes employ ω-transaminases or alcohol dehydrogenases to resolve racemic mixtures. For example, engineered Ochrobactrum anthropi transaminases selectively aminate 2-fluoropropane-1,3-diol precursors, yielding the (S)-enantiomer with 79–86% conversion and >95% ee [6]. This approach circumvents harsh reagents but requires optimization of enzyme kinetics and substrate scope.
Table 1: Chiral Pool Synthesis Routes
Precursor | Key Reagent/Catalyst | Yield | ee (%) | Reference |
---|---|---|---|---|
L-Serine | XtalFluor-E/TEA-3HF | 85% | >98 | [6] |
D-Serine | Deoxofluor | 80% | >98 | [8] |
Racemic glycerol derivative | O. anthropi OATA | 79% (S) | 93 | [6] |
Asymmetric fluorination enables direct stereocontrol during C–F bond formation. Electrophilic fluorination of enolates derived from N-acyloxazolidinones or sulfinylimines affords high diastereoselectivity. For instance, Davis’s protocol uses (R)-tert-butanesulfinamide to generate chiral sulfinimine intermediates, which undergo stereoselective fluorination with NFSI (N-fluorobenzenesulfonimide), yielding fluorinated amines with 96% de. Subsequent reduction yields the target amino alcohol [6] [9].
Transition-metal catalysis further enhances stereocontrol. Chiral Pd(II) complexes mediate electrophilic fluorination of propene-1,3-diol derivatives via η³-allyl intermediates, achieving 90% ee. Copper-catalyzed fluorination using Cu(I)/BOX ligands with AgF as a fluoride source provides complementary access to (S)-configured products [9]. Key limitations include substrate specificity and catalyst loading (typically 5–10 mol%).
Table 2: Asymmetric Fluorination Performance
Substrate | Reagent/System | ee (%) | Diastereoselectivity |
---|---|---|---|
N-Sulfinylimine | NFSI/(R)-sulfinamide | 96 | syn:anti = 98:2 |
Allylic carbonate | Pd(OCOCF₃)₂/(S)-Tol-BINAP | 90 | N/A |
Propanol-derived bromide | Cu(I)/(R,R)-Ph-BOX/AgF | 88 | N/A |
Hydrogenation catalysts are pivotal for synthesizing β-fluoro-γ-amino alcohols. Pd(OCOCF₃)₂ in 2,2,2-trifluoroethanol (TFE) solvent hydrogenates α-fluorinated iminoesters at 1 atm H₂, yielding β-fluoro-γ-amino alcohols with 90% yield and 99% ee. The fluorinated solvent polarizes the C=N bond, accelerating reduction while suppressing defluorination . Proline-derived organocatalysts facilitate cross-Mannich reactions between fluorinated aldehydes and imines, delivering anti- or syn-γ-amino alcohols with 82–95% ee [6].
Ni(II)-salen complexes enable alkylation of β-fluoro-α-ketoesters but suffer from moderate diastereoselectivity (4:1 dr) and competing side reactions . Scalability remains challenging due to high catalyst loadings (5 mol%) and specialized ligands.
Solid-Phase Peptide Synthesis (SPPS) facilitates the incorporation of (2S)-3-amino-2-fluoropropan-1-ol into peptides. Fmoc-protected derivatives are compatible with resin-based elongation, enabling sequential coupling under mild conditions . However, the amino group’s reduced nucleophilicity (due to the β-fluorine’s electron-withdrawing effect) necessitates extended coupling times or acylating agents like HATU.
Solution-phase synthesis is preferred for small-scale, high-purity batches. Advantages include straightforward monitoring via TLC or NMR and flexible purification (e.g., silica chromatography). The compound’s liquid state (storage: 2–8°C, inert atmosphere) [1] [3] simplifies handling. Limitations include lower yields for multi-step sequences and scalability bottlenecks.
Table 3: Synthesis Method Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Scale | Microgram–milligram | Milligram–gram |
Purification | Resin cleavage/filtration | Chromatography/crystallization |
Amino Group Reactivity | Low (requires activators) | Moderate |
Throughput | High (automation-compatible) | Low |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: